N-Acetyl-L-phenylalanyl-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-phenylalanyl-L-aspartic acid is a dipeptide compound composed of N-acetyl-L-phenylalanine and L-aspartic acid. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is known for its role in peptide synthesis and its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-phenylalanyl-L-aspartic acid typically involves the coupling of N-acetyl-L-phenylalanine with L-aspartic acid. One common method is the use of carbodiimide-mediated coupling reactions, where a carbodiimide reagent such as dicyclohexylcarbodiimide (DCC) is used to activate the carboxyl group of N-acetyl-L-phenylalanine, facilitating its reaction with the amino group of L-aspartic acid. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis methods to achieve higher yields and specificity. Enzymes such as proteases or peptidases can be used to catalyze the coupling reaction between N-acetyl-L-phenylalanine and L-aspartic acid. This method is advantageous due to its mild reaction conditions and reduced need for protective groups.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-phenylalanyl-L-aspartic acid can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, resulting in the formation of N-acetyl-L-phenylalanine and L-aspartic acid.
Oxidation: The phenylalanine residue can undergo oxidation reactions, leading to the formation of hydroxylated derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used as reagents for hydrolysis.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Substitution: Various reagents, including acyl chlorides or alkyl halides, can be used for substitution reactions.
Major Products Formed
Hydrolysis: N-acetyl-L-phenylalanine and L-aspartic acid.
Oxidation: Hydroxylated derivatives of this compound.
Substitution: Derivatives with different functional groups attached to the amino or carboxyl groups.
Scientific Research Applications
N-Acetyl-L-phenylalanyl-L-aspartic acid has several scientific research applications:
Chemistry: It is used as a model compound in peptide synthesis studies and as a building block for the synthesis of more complex peptides.
Biology: It is studied for its potential role in cellular signaling pathways and protein interactions.
Medicine: It has potential therapeutic applications, including as a drug candidate for the treatment of various diseases. Its ability to modulate biological pathways makes it a subject of interest in drug discovery.
Industry: It is used in the production of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of N-Acetyl-L-phenylalanyl-L-aspartic acid involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The phenylalanine residue may interact with hydrophobic pockets in proteins, while the aspartic acid residue can form hydrogen bonds and ionic interactions. These interactions can lead to changes in protein conformation and function, ultimately affecting cellular signaling and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-aspartic acid: A derivative of aspartic acid with similar structural features but lacking the phenylalanine residue.
N-Acetyl-L-phenylalanine: A derivative of phenylalanine with similar structural features but lacking the aspartic acid residue.
Aspartame: A dipeptide composed of L-aspartic acid and L-phenylalanine methyl ester, used as an artificial sweetener.
Uniqueness
N-Acetyl-L-phenylalanyl-L-aspartic acid is unique due to its specific combination of N-acetyl-L-phenylalanine and L-aspartic acid, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
Properties
CAS No. |
61884-19-3 |
---|---|
Molecular Formula |
C15H18N2O6 |
Molecular Weight |
322.31 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C15H18N2O6/c1-9(18)16-11(7-10-5-3-2-4-6-10)14(21)17-12(15(22)23)8-13(19)20/h2-6,11-12H,7-8H2,1H3,(H,16,18)(H,17,21)(H,19,20)(H,22,23)/t11-,12-/m0/s1 |
InChI Key |
QFAKKMHWCWPJHM-RYUDHWBXSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.